INCB054828

Catalog No.
S1885376
CAS No.
M.F
C20H16FN7OS
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
INCB054828

Product Name

INCB054828

Molecular Formula

C20H16FN7OS

Synonyms

INCB054828; INCB-054828; INCB 054828; INCB54828; INCB 54828; INCB-54828.;NONE

Description

INCB054828 is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) types 1, 2, and 3 (FGFR1/2/3), with potential antineoplastic activity. FGFR inhibitor INCB054828 binds to and inhibits FGFR1/2/3, which may result in the inhibition of FGFR1/2/3-related signal transduction pathways. This inhibits proliferation in FGFR1/2/3-overexpressing tumor cells. FGFR, a family of receptor tyrosine kinases upregulated in many tumor cell types, plays a key role in cellular proliferation, migration, and survival. Check for active clinical trials or closed clinical trials using this agent.

INCB054828, also known as pemigatinib, is a selective small molecule inhibitor designed to target fibroblast growth factor receptors 1, 2, and 3. It has been developed primarily for the treatment of cholangiocarcinoma, a type of bile duct cancer. The compound exhibits potent inhibitory activity against these receptors, which are implicated in various malignancies due to their role in cell proliferation and survival. Pemigatinib's chemical formula is C24H27F2N5O4C_{24}H_{27}F_{2}N_{5}O_{4}, with a molar mass of approximately 487.51 g/mol .

The primary mechanism of action for INCB054828 involves its binding to the ATP-binding site of fibroblast growth factor receptors. This binding inhibits the phosphorylation of downstream signaling pathways that promote tumor growth. In enzymatic assays, INCB054828 demonstrated half maximal inhibitory concentrations (IC50) of 0.4 nM for fibroblast growth factor receptor 1, 0.5 nM for fibroblast growth factor receptor 2, and 1.0 nM for fibroblast growth factor receptor 3, indicating its high potency .

INCB054828 has shown significant antitumor activity in preclinical models, particularly in tumors with genetic alterations in fibroblast growth factor receptors. It selectively inhibits the growth of cancer cell lines that exhibit FGFR signaling activation while demonstrating weaker effects on cell lines without such aberrations. In xenograft models, INCB054828 effectively suppressed tumor growth as a monotherapy and exhibited enhanced efficacy when combined with cisplatin .

The synthesis of INCB054828 has been detailed in various studies, typically involving multi-step organic synthesis techniques. Key steps include the formation of the tricyclic core structure followed by the introduction of functional groups such as the morpholine side chain and difluoromethoxyphenyl moiety. The synthetic route emphasizes achieving high purity and yield to ensure effective pharmacological properties .

Pemigatinib is primarily indicated for the treatment of advanced or metastatic cholangiocarcinoma characterized by specific alterations in fibroblast growth factor receptor 2. It has received regulatory approvals from both the U.S. Food and Drug Administration and the European Medicines Agency due to its demonstrated efficacy and safety profile in clinical trials . Additionally, ongoing research is exploring its potential applications in other cancers with FGFR alterations.

Interaction studies have shown that pemigatinib can be affected by various factors including concomitant medications that may alter its pharmacokinetics. The drug's metabolism is primarily hepatic, necessitating caution when used alongside other drugs that are metabolized by similar pathways. Clinical data suggest that pemigatinib has a manageable safety profile, with adverse reactions typically including electrolyte imbalances and gastrointestinal symptoms .

Pemigatinib belongs to a class of drugs known as fibroblast growth factor receptor inhibitors. Other notable compounds in this category include:

Compound NameTargeted FGFRsIC50 (nM)Unique Features
ErdafitinibFGFR1-41.2Broader FGFR inhibition; used in bladder cancer
InfigratinibFGFR1-30.9Similar mechanism; used for cholangiocarcinoma
FutibatinibFGFR1-40.05Highly selective; developed for multiple cancers

Pemigatinib is distinguished by its high selectivity for fibroblast growth factor receptors 1, 2, and 3 with minimal activity against fibroblast growth factor receptor 4, setting it apart from other inhibitors like Erdafitinib which targets all four receptors . The unique binding interactions within the ATP-binding pocket contribute to its enhanced potency compared to other compounds in this class .

Appearance

Solid powder

Dates

Modify: 2023-07-15

Explore Compound Types